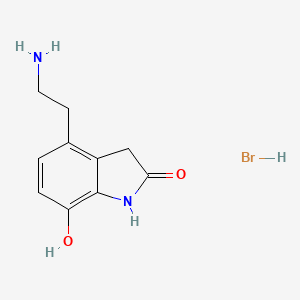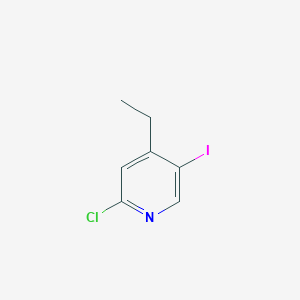
BOC-Norleucine Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BOC-Norleucine Amide is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other amine-containing molecules. The Boc group serves as a protecting group for the amine, preventing it from reacting under certain conditions and allowing for selective deprotection when needed.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BOC-Norleucine Amide typically involves the protection of the amine group in (S)-2-aminohexanoic acid. One common method is the reaction of (S)-2-aminohexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amines often employs similar methods but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably . These systems offer advantages such as better control over reaction conditions, higher yields, and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
BOC-Norleucine Amide can undergo several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The amine group can participate in nucleophilic substitution reactions once the Boc group is removed.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Aplicaciones Científicas De Investigación
BOC-Norleucine Amide has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other amine-containing molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The primary function of BOC-Norleucine Amide is to serve as a protected form of (S)-2-aminohexanamide. The Boc group prevents the amine from participating in unwanted reactions during synthesis. The deprotection mechanism involves the cleavage of the Boc group under acidic conditions, revealing the free amine group . This allows for subsequent reactions to occur at the amine site.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(tert-Butoxycarbonylamino)pentanamide
- (S)-2-(tert-Butoxycarbonylamino)butanamide
- (S)-2-(tert-Butoxycarbonylamino)propanamide
Uniqueness
BOC-Norleucine Amide is unique due to its specific chain length and stereochemistry, which can influence its reactivity and the types of molecules it can be used to synthesize. The Boc group provides a versatile protecting strategy that is widely applicable in organic synthesis .
Propiedades
Fórmula molecular |
C11H22N2O3 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-amino-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-5-6-7-8(9(12)14)13-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H2,12,14)(H,13,15)/t8-/m0/s1 |
Clave InChI |
UJWXUMMFSUYXGB-QMMMGPOBSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)N)NC(=O)OC(C)(C)C |
SMILES canónico |
CCCCC(C(=O)N)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(p-Tolyl)benzo[c]isoxazole](/img/structure/B8370042.png)


![5-(3,5-dichloro-phenyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B8370060.png)






![Butanoic acid, 2-[2-(3-bromo-2-methoxyphenyl)hydrazinylidene]-3-oxo-, ethyl ester, (2Z)-](/img/structure/B8370112.png)
